2-(2,4-Dichlorophenoxy)propionamide
Description
Structure
3D Structure
Properties
CAS No. |
36984-15-3 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H2,12,13) |
InChI Key |
PCWMWJKZXONNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Derivatization of 2 2,4 Dichlorophenoxy Propionamide
Synthesis of Key Precursors: 2-(2,4-Dichlorophenoxy)propionic Acid
The foundational precursor for the target amide is 2-(2,4-Dichlorophenoxy)propionic acid, also known as Dichlorprop (B359615). wikipedia.orgnih.gov Its synthesis is typically achieved through a condensation reaction, a process that has been optimized for high yield and improved environmental consideration. google.com
The primary route to 2-(2,4-Dichlorophenoxy)propionic acid involves the condensation of 2,4-Dichlorophenol (B122985) with a halopropionic acid, such as 2-chloropropionic acid. google.com This reaction, a variant of the Williamson ether synthesis, proceeds by nucleophilic substitution where the phenoxide ion of 2,4-Dichlorophenol attacks the electrophilic carbon of the halopropionic acid. The reaction is typically carried out in the presence of a base, such as potassium hydroxide, which deprotonates the phenol to form the more reactive phenoxide. google.com The process requires careful control of reaction conditions to ensure high conversion and minimize side product formation. google.com
A significant advancement in the synthesis of the precursor acid has been the optimization of the solvent system. google.com Traditional aqueous media can lead to lower yields and the generation of phenol-containing wastewater. A more efficient method utilizes a non-aqueous solvent, specifically dimethyl sulfoxide (DMSO). google.com This approach improves the condensation yield to over 90% and allows for the recycling of the solvent, which reduces production costs and minimizes environmental discharge. google.com The reaction temperature is controlled between 20-80 °C. Following the reaction, the product is neutralized with an acid like sulfuric acid, filtered, and purified. google.com
Table 1: Representative Reaction Conditions for the Synthesis of 2-(2,4-Dichlorophenoxy)propionic Acid google.com
| Parameter | Condition 1 | Condition 2 |
| Solvent | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) |
| Reactants | 2,4-Dichlorophenol, 2-Chloropropionic acid | 2,4-Dichlorophenol, 2-Chloropropionic acid |
| Base | Potassium hydroxide | Potassium hydroxide |
| Temperature | 80 °C | 20 °C |
| Reaction Time | 8 hours | 10 hours |
| Reported Yield | 93.2% | 93.0% |
Amidation Reactions for the Formation of 2-(2,4-Dichlorophenoxy)propionamide
The conversion of 2-(2,4-Dichlorophenoxy)propionic acid to its corresponding amide, this compound, involves the formation of an amide bond. This is a crucial transformation in organic synthesis, and several reliable strategies have been developed to facilitate it efficiently. ucl.ac.ukresearchgate.net
Directly reacting a carboxylic acid with ammonia or a primary/secondary amine to form an amide is generally inefficient due to a competing acid-base reaction that forms a stable carboxylate salt. fishersci.co.uk To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic. ucl.ac.uk Two common strategies are employed:
Conversion to Acyl Halides: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.ukfishersci.co.uk This acyl chloride then readily reacts with ammonia to form the primary amide.
Use of Coupling Reagents: A more direct, one-pot method involves the use of coupling reagents. These reagents react with the carboxylic acid in situ to form a highly reactive intermediate that is then susceptible to nucleophilic attack by ammonia. ucl.ac.uk
The use of coupling agents is a cornerstone of modern amide synthesis due to the mild reaction conditions and high yields. ucl.ac.uk A base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), is typically required to neutralize the acid formed during the reaction. fishersci.co.uk
Common classes of coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. ucl.ac.ukfishersci.co.uk EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification. peptide.com
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. peptide.com
Uronium/Aminium Salts: Reagents such as HATU and HBTU are known for their high reactivity and ability to facilitate rapid amide bond formation with minimal side reactions. ucl.ac.ukpeptide.com Additives like 1-hydroxy-benzotriazole (HOBt) are often included in carbodiimide-mediated couplings to suppress racemization, a critical consideration for chiral precursors. peptide.com
Table 2: Common Coupling Agents for Amide Bond Formation ucl.ac.ukpeptide.com
| Reagent Class | Example(s) | Key Characteristics |
| Carbodiimides | DCC, EDC, DIC | Widely used, cost-effective. Byproducts can require specific purification methods. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, particularly for sterically hindered substrates. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Very efficient and fast-acting with low rates of racemization. |
Design and Synthesis of this compound Derivatives and Analogues
The strategic chemical derivatization of this compound is pursued to modify its physicochemical properties. The synthesis of analogues, such as various esters and amides of the parent acid, is a common strategy to address properties like volatility, spray drift, and formulation flexibility. google.com
The design of derivatives can focus on several parts of the molecule:
N-Substitution of the Amide: The primary amide group (-CONH₂) of this compound can be replaced with secondary or tertiary amides by using substituted amines instead of ammonia during the amidation step. This allows for the introduction of a wide variety of functional groups, altering properties such as solubility and stability.
Modification of the Phenoxy Ring: The dichlorophenyl ring can be altered by changing the position or number of halogen substituents, or by introducing other functional groups. This would create analogues with potentially different biological activities.
Alteration of the Propionate Chain: The propionate linker can be lengthened, shortened, or branched to investigate structure-activity relationships.
The synthesis of these analogues follows similar chemical principles. For N-substituted amides, the corresponding primary or secondary amine is used in the coupling reaction with 2-(2,4-Dichlorophenoxy)propionic acid. For other structural modifications, the synthesis would begin with a different substituted phenol or a different alpha-haloalkanoic acid in the initial condensation step. sci-hub.se
N-Substitution Strategies for Amide Analogues
A primary and highly effective strategy for creating analogues of this compound involves the derivatization of the amide nitrogen atom. This approach allows for the introduction of a wide variety of functional groups, which can significantly alter the molecule's polarity, lipophilicity, and potential for hydrogen bonding, thereby influencing its biological interactions.
The most common synthetic route to N-substituted analogues is the direct amidation of an activated precursor, typically the corresponding ester or acyl chloride of 2-(2,4-dichlorophenoxy)propionic acid. For instance, the methyl or ethyl ester of the parent acid can be treated with a diverse range of primary or secondary amines, often using the amine as both the reagent and the solvent, to yield the desired N-substituted amide. This method is straightforward and has been used to prepare a wide array of derivatives.
Research into the broader class of 2-(aryloxyphenoxy)propionamides has demonstrated the synthesis of numerous N-substituted derivatives with potential herbicidal activity. These studies establish a clear precedent for the derivatization of the 2-(2,4-dichlorophenoxy) core. For example, N-arylmethyl groups have been introduced by reacting the parent acid with the appropriate arylmethylamine. Similarly, more complex substituents, such as substituted benzofurans, have been successfully coupled to the propionamide (B166681) nitrogen, indicating the versatility of this synthetic approach.
Below is a table showcasing representative N-substituents that have been incorporated into the general 2-(aryloxyphenoxy)propionamide scaffold, a strategy directly applicable to the 2,4-dichloro- analogue.
Table 1: Examples of N-Substituents on the Propionamide Moiety
| Substituent (R) in -C(O)NH-R | Precursor Amine |
|---|---|
| (6-chloropyridin-3-yl)methyl | (6-chloropyridin-3-yl)methanamine |
| 2,2-dimethyl-7-methoxy-2,3-dihydrobenzofuran-5-yl | 2,2-dimethyl-7-methoxy-2,3-dihydrobenzofuran-5-amine |
| Prop-2-en-1-yl (Allyl) | Prop-2-en-1-amine |
| Phenylmethyl (Benzyl) | Benzylamine |
Alpha-Position Modification in the Propionamide Moiety
Modification at the alpha-position of the propionamide moiety—the carbon atom to which the phenoxy group and the methyl group are attached—represents a more synthetically challenging but potentially rewarding derivatization strategy. Altering the substituent at this chiral center can have a profound impact on the molecule's stereochemistry and its interaction with biological targets.
A theoretical approach to modifying this position is through enolate chemistry. fiveable.melibretexts.org The process would involve the deprotonation of the alpha-hydrogen using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a planar enolate intermediate. libretexts.orgyoutube.comyoutube.com This enolate, being a potent carbon nucleophile, could then react with an electrophile, like a primary alkyl halide, in a standard SN2 reaction. fiveable.melibretexts.org This would result in the formation of a new carbon-carbon bond at the alpha-position, effectively replacing the hydrogen with a new alkyl group.
This synthetic pathway is well-established for a variety of carbonyl compounds, including esters and ketones. libretexts.orgyoutube.com However, its application to the this compound scaffold is not widely reported in scientific literature. Potential challenges include achieving selective deprotonation at the alpha-position without inducing side reactions elsewhere on the molecule, such as nucleophilic aromatic substitution on the electron-deficient dichlorophenyl ring or reactions involving the amide proton. Furthermore, controlling the stereochemical outcome of such a reaction would be a critical consideration.
Systematic Variation of Phenoxide Ring Substituents
While the core subject is this compound, a crucial aspect of its chemical development involves understanding the role of the substituents on the terminal phenyl ring. Systematic variation of the 2,4-dichloro pattern to other substitution patterns provides insight into structure-activity relationships.
The foundational synthesis for this class of compounds is the Williamson ether synthesis. This reaction typically involves the coupling of a substituted phenol (e.g., 2,4-dichlorophenol) with an alkyl halide (e.g., ethyl 2-bromopropionate) in the presence of a base. google.com By substituting 2,4-dichlorophenol with other substituted phenols, a diverse library of analogues can be created.
This strategy has been extensively used in the development of aryloxyphenoxypropionate herbicides to explore a wide chemical space. For example, the dichlorophenyl moiety has been replaced with complex heterocyclic systems to enhance biological efficacy. Research has shown the successful synthesis of analogues where the terminal ring is a quinoxaline, quinoline, or a substituted pyridine, among others. These syntheses confirm that the propionamide core can be readily coupled with a wide variety of aromatic and heteroaromatic ring systems.
Table 2: Examples of Phenoxide Ring Variations in 2-(Aryloxy)propionamide Analogues
| Aryl Group (Ar) in Ar-O-CH(CH₃)C(O)NH₂ |
|---|
| 2,4-Dichlorophenyl |
| 4-(Trifluoromethyl)phenyl |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-yl |
| 7-Chloro-2-quinoxalinyl |
| 7-Bromo-2-quinolinyl |
Incorporation into Heterocyclic Scaffolds (e.g., Thiadiazolopyrimidine Systems)
A sophisticated derivatization strategy involves using the this compound structure as a building block for the synthesis of more complex, fused heterocyclic systems. Incorporating the core moiety into scaffolds like thiadiazolopyrimidines can introduce novel chemical and biological properties. While direct synthesis of a this compound-fused thiadiazolopyrimidine is not explicitly detailed in readily available literature, a plausible synthetic route can be constructed based on established methodologies.
The key intermediate for this transformation is the precursor, 2-(2,4-dichlorophenoxy)propionic acid. The general strategy would proceed as follows:
Formation of an Aminothiadiazole: The carboxylic acid is first converted to its acyl chloride or activated ester. This activated species is then reacted with thiosemicarbazide to form an acylthiosemicarbazide intermediate. Subsequent acid-catalyzed cyclodehydration of this intermediate yields a 2-amino-5-substituted-1,3,4-thiadiazole, where the substituent is the 1-(2,4-dichlorophenoxy)ethyl group.
Construction of the Pyrimidine Ring: The resulting aminothiadiazole serves as the foundation for building the fused pyrimidine ring. The amino group of the thiadiazole can act as a nucleophile to react with various bifunctional reagents. For instance, condensation with compounds like ethyl cyanoacetate or diethyl malonate can lead to the formation of the thiadiazolo[3,2-a]pyrimidine core. nih.gov The specific structure of the final product would depend on the reagent used to construct the pyrimidine ring.
This multistep approach leverages well-known heterocyclic chemistry to create novel and complex molecules, wedding the structural features of the dichlorophenoxypropionate class with the diverse functionality of thiadiazolopyrimidine systems.
Mechanistic Studies of Biological Interactions and Target Modulation
Elucidation of Molecular Targets and Binding Mechanisms
The biological activity of 2-(2,4-Dichlorophenoxy)propionamide and its derivatives stems from their ability to interact with and modulate the function of specific molecular targets, primarily enzymes and other proteins. These interactions are central to their observed effects, ranging from the disruption of bacterial virulence to potential, though less explored, influences on other cellular processes.
Interaction with Enzyme Systems (e.g., Melanin Biosynthesis Pathway)
While the 2,4-dichlorophenoxy acetic acid (2,4-D) moiety is a known herbicide, its propionamide (B166681) derivative has been investigated for a broader range of biological activities. Although direct and extensive research on the specific interaction of this compound with the melanin biosynthesis pathway is not widely documented, the potential for such interactions can be inferred from studies on related compounds. The core enzyme in this pathway, tyrosinase, is a copper-containing enzyme responsible for the initial steps in melanin production. Many inhibitors of tyrosinase are phenolic compounds that can chelate the copper ions in the active site or act as competitive or non-competitive inhibitors nih.govmdpi.comresearchgate.net. Given the dichlorophenoxy group in its structure, it is plausible that this compound could interact with tyrosinase, however, specific kinetic studies and melanin production assays in cell lines like B16F10 melanoma cells would be necessary to confirm and characterize this interaction researchgate.netnih.govcellbiopharm.comresearchgate.net.
Inhibition of Bacterial Virulence Factors (e.g., Type III Secretion System)
A significant area of research for phenoxyacetamide derivatives, including this compound, is their ability to inhibit bacterial virulence, particularly the Type III Secretion System (T3SS). The T3SS is a needle-like apparatus used by many Gram-negative bacteria, such as Pseudomonas aeruginosa, to inject effector proteins into host cells, a critical step in pathogenesis mdpi.comnih.govnih.gov.
Phenoxyacetamide compounds have been identified as potent inhibitors of the P. aeruginosa T3SS nih.govnih.govnih.gov. These inhibitors have been shown to block the secretion and translocation of effector proteins into mammalian cells, without exhibiting antibacterial activity, thus reducing virulence without imposing selective pressure for resistance nih.govnih.gov. Structure-activity relationship (SAR) studies have revealed that the stereochemistry at the α-position of the propionamide is crucial for activity, with the (R)-enantiomer being significantly more active nih.gov.
The molecular target for these phenoxyacetamide inhibitors is believed to be the T3SS needle protein, PscF nih.govresearchgate.net. Mutations in the pscF gene have been shown to confer resistance to these compounds, suggesting a specific binding interaction nih.gov. This targeted inhibition of a key virulence factor makes this compound and its analogues promising candidates for the development of anti-virulence therapies asm.orgnorthwestern.edunih.govmdpi.combrieflands.com.
Below is a table summarizing the inhibitory activity of selected phenoxyacetamide analogues against the P. aeruginosa T3SS.
| Compound | Structure | IC50 (µM) | Reference |
| MBX 1641 | <1 | nih.gov | |
| MBX 1668 | >50 | nih.gov | |
| MBX 2359 | ~1 | researchgate.net |
Exploration of Other Enzyme and Receptor Interactions
Beyond the T3SS, the 2,4-dichlorophenoxy moiety present in this compound suggests potential interactions with other enzyme systems. For instance, the parent compound, 2,4-D, has been shown to affect the activity of various soil enzymes, including phosphatases and nitrogenases mdpi.com. Additionally, microbial degradation of 2,4-D involves enzymes like α-ketoglutarate-dependent dioxygenases nih.govmdpi.comnih.gov. While these interactions are documented for 2,4-D, they suggest that this compound could also be a substrate or inhibitor for a range of enzymes.
A molecular docking study explored the interaction of derivatives of 2-(2,4-Dichlorophenoxy)acetamide with the enzyme cyclooxygenase-2 (COX-2), an important target in inflammation mdpi.com. The study suggested that these compounds could effectively bind to the active site of COX-2, indicating a potential anti-inflammatory application mdpi.com. However, further experimental validation is required to confirm these in silico findings.
Cellular Pathway Modulation by this compound Analogues
The interaction of this compound analogues with their molecular targets can trigger changes in various cellular signaling pathways. While specific studies on the comprehensive cellular pathway modulation by this exact compound are limited, research on related phenoxyacetamide derivatives provides some insights.
For example, in the context of bacterial infection, inhibition of the T3SS by phenoxyacetamides prevents the injection of effector proteins that would otherwise manipulate host cell signaling pathways to the bacterium's advantage asm.org. In E. coli, exposure to sub-lethal concentrations of 2,4-D has been shown to arrest cell division by disrupting the divisome complex and inducing an SOS response to DNA damage nih.gov. This suggests that at a cellular level, these compounds can have profound effects on fundamental processes like cell cycle and DNA repair mechanisms.
Computational Approaches in Ligand-Target Binding Prediction
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding the binding of small molecules like this compound to their protein targets nih.govnih.govresearchgate.netchemrxiv.org. These approaches can provide valuable insights into the binding mode, affinity, and specificity of a ligand for a particular protein.
In the case of T3SS inhibitors, computational models have been used to rationalize the observed structure-activity relationships of phenoxyacetamides nih.gov. Docking studies can help visualize how these inhibitors might fit into the binding pocket of the PscF needle protein, explaining the importance of specific structural features for potent inhibition.
A molecular docking study of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivatives with COX-2 demonstrated that these compounds could effectively interact with the active site of the enzyme, with binding energies suggesting a stronger interaction than the parent compound, 2,4-D mdpi.com. Such computational predictions are instrumental in guiding the design and optimization of new analogues with improved biological activity.
No Information Available on the Environmental Fate and Degradation of this compound
Following a comprehensive search of publicly available scientific literature and patent databases, no specific information was found regarding the environmental fate, microbial biodegradation, or environmental interactions of the chemical compound This compound .
While research exists for structurally related phenoxy herbicides, such as 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop; 2,4-DP) and 2,4-dichlorophenoxyacetic acid (2,4-D), the explicit instructions to focus solely on this compound prevent the inclusion of data from these related compounds. The amide functional group in the requested compound distinguishes it chemically and likely imparts different environmental behaviors compared to its carboxylic acid analogues.
A patent document confirms the chemical synthesis of a derivative, (R,S)-N-(1-Cyano-1,2-dimethylpropyl) this compound, for use as a fungicide. However, this document does not provide any data on the compound's environmental characteristics, such as its breakdown by microorganisms, its persistence in soil or water, or its sorption mechanisms.
Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested outline due to the absence of research data on the specified topics for this particular compound.
Metabolic Studies of 2 2,4 Dichlorophenoxy Propionamide in Biological Systems Excluding Human and Clinical Contexts
Plant Metabolism and Detoxification Research
The metabolic processes in plants are crucial for detoxifying xenobiotics, including herbicides. The detoxification of phenoxy herbicides like 2,4-D and Dichlorprop (B359615) is a multi-phase process involving transformation, conjugation, and sequestration.
Cytochrome P450 monooxygenases (CYPs) are a large family of enzymes that play a critical role in the initial phase of herbicide metabolism in plants. nih.govnih.gov These enzymes are involved in a variety of oxidative reactions that modify the chemical structure of the herbicide, typically making it more water-soluble and less toxic.
In the case of phenoxyacetic herbicides like 2,4-D, CYPs are known to be involved in their degradation. nih.gov Studies have shown that the presence of cytochrome P450 inhibitors, such as metyrapone, can significantly inhibit the degradation of 2,4-D in certain fungi, indicating the direct involvement of these enzymes. nih.gov In resistant plant species, such as common waterhemp (Amaranthus tuberculatus), metabolism of 2,4-D is significantly faster than in susceptible plants. nih.govunl.edu Pre-treatment with a cytochrome P450 inhibitor, malathion, was found to inhibit the metabolism of 2,4-D in resistant plants, further confirming the role of CYPs in the detoxification process. nih.govunl.edu
The table below summarizes the effect of a cytochrome P450 inhibitor on the metabolism of 2,4-D in resistant and susceptible common waterhemp.
| Plant Type | Treatment | Half-life of [14C] 2,4-D (hours) |
| Susceptible | None | 105 |
| Resistant | None | 22 |
| Resistant | Malathion Pre-treatment | Metabolism Inhibited |
Data sourced from studies on common waterhemp resistance to 2,4-D. nih.gov
Following the initial modification by enzymes such as cytochrome P450s, the herbicide metabolites are often conjugated with endogenous molecules like sugars, amino acids, or glutathione. This conjugation step further increases the water solubility of the metabolites and reduces their phytotoxicity.
For phenoxy herbicides, a common metabolic pathway involves the formation of conjugates. In the case of 2,4-Dichlorophenol (B122985) (2,4-DCP), a common metabolite of 2,4-D, studies in tobacco plants have identified the formation of beta-D-glucosides. iaea.org When transgenic tobacco plants expressing a bacterial 2,4-DCP hydroxylase were exposed to 14C-2,4-DCP, the major metabolites found were conjugates that, upon digestion with beta-D-glucosidase, released free 2,4-DCP and 3,5-dichlorocatechol. iaea.org
The primary metabolite of 2,4-D degradation is often identified as 2,4-dichlorophenol (2,4-DCP). nih.gov
| Parent Compound | Primary Metabolite |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol (2,4-DCP) |
This table indicates the common initial breakdown product of 2,4-D in biological systems.
In Vitro Biochemical Reactivity Studies
In vitro studies provide a controlled environment to investigate the biochemical reactivity of compounds and their metabolites. While specific studies on 2-(2,4-Dichlorophenoxy)propionamide are lacking, research on the reactive metabolites of 2,4-D offers valuable insights into potential biochemical interactions.
One area of focus has been the formation of reactive thioester metabolites. Studies have investigated the reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA (2,4-D-CoA), a reactive metabolite of 2,4-D. nih.gov In vitro incubations of synthetic 2,4-D-CoA with glutathione (GSH) demonstrated the ability of 2,4-D-CoA to transacylate the cysteine sulfhydryl group of GSH, leading to the formation of 2,4-D-S-acyl-glutathione (2,4-D-SG) thioester. nih.gov
The table below shows the concentration of 2,4-D-SG thioester formed over time in an in vitro incubation.
| Incubation Time (minutes) | Concentration of 2,4-D-SG (µM) |
| 0 | 0 |
| 60 | 65 |
Data from in vitro incubation of 106 µM 2,4-D-CoA with 1 mM GSH. nih.gov
These findings indicate that CoA thioesters of phenoxy herbicides can be reactive and form adducts with cellular nucleophiles, a process that is often a key mechanism in the bioactivity and detoxification of xenobiotics.
Q & A
Basic Questions
Q. What safety protocols are essential for handling 2-(2,4-Dichlorophenoxy)propionamide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal absorption, as the compound can penetrate skin .
- Storage : Store in tightly sealed containers in a cool, ventilated area away from oxidizing agents (e.g., peroxides, chlorates) and metals in moist environments to prevent reactive degradation .
- Engineering Controls : Use fume hoods for weighing or handling powdered forms to minimize inhalation exposure .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) to separate impurities. Validate using certified reference standards (e.g., CAS 15165-67-0) .
- Spectroscopy : FT-IR can identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) to confirm structural integrity .
Q. How should researchers monitor occupational exposure to this compound?
- Methodological Answer :
- Air Sampling : Use OSHA-compliant adsorbent tubes (e.g., silica gel) with subsequent GC-MS analysis to quantify airborne concentrations .
- Biological Monitoring : Collect urine samples for metabolite analysis (e.g., chlorophenoxy derivatives) as biomarkers of exposure .
Advanced Research Questions
Q. How can conflicting data on the carcinogenic potential of this compound be resolved?
- Methodological Answer :
- Dose-Response Studies : Conduct long-term rodent bioassays with controlled dosing (oral, dermal) to evaluate tumorigenicity thresholds .
- Mechanistic Studies : Use in vitro models (e.g., human lung cell lines) to assess DNA adduct formation or oxidative stress pathways linked to carcinogenesis .
Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?
- Methodological Answer :
- Soil Microcosms : Incubate the compound with sterilized vs. non-sterilized soil to differentiate abiotic (hydrolysis) and biotic (microbial) degradation. Analyze metabolites via LC-QTOF-MS .
- Aquatic Studies : Investigate photolysis under simulated sunlight (λ > 290 nm) with TiO₂ catalysts to identify hydroxylated byproducts .
Q. How can synthesis of this compound be optimized for high enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use (R)- or (S)-1-phenylethylamine as resolving agents in crystallization to isolate enantiomers .
- Catalytic Asymmetry : Explore palladium-catalyzed coupling of 2,4-dichlorophenol with α-bromopropionamide under chiral ligand control (e.g., BINAP) .
Q. What mechanisms underlie the herbicidal activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Assay auxin-binding proteins (ABP1) in plant tissues to evaluate disruption of cell elongation .
- Transcriptomics : Perform RNA-seq on treated Arabidopsis seedlings to identify dysregulated genes in auxin signaling pathways .
Q. How does this compound interact with co-applied agrochemicals?
- Methodological Answer :
- Synergism/Antagonism Testing : Use checkerboard assays in hydroponic systems with common herbicides (e.g., glyphosate) to calculate Combination Index (CI) values .
- Stability Studies : Monitor chemical compatibility in tank mixtures via pH-adjusted stability trials (pH 5–7) and HPLC tracking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
